2-Bromo-5-(tert-butoxy)toluene

Steric hindrance Cross-coupling kinetics Regioselectivity

Researchers synthesizing complex APIs or congested biaryl ligands often struggle with protecting group orthogonality and steric control. 2-Bromo-5-(tert-butoxy)toluene directly addresses these challenges via its acid-labile tert-butyl ether, enabling mild, selective deprotection to a free phenol after multiple synthetic steps. - Orthogonal Stability: Withstands basic/hydrogenolytic conditions; cleaved cleanly under mild acid, reducing side reactions in late-stage API routes. - Steric Steering: The bulky tert-butoxy group directs regioselectivity in Pd-catalyzed couplings, suppressing homocoupling and catalyst deactivation when forming hindered biaryl phosphine ligands. - Solid-Phase Utility: Bromine handle anchors to Merrifield/Wang resins; acid-labile linker enables traceless product release for combinatorial library synthesis. Procurement managers benefit from BenchChem's stocked inventory, competitive bulk pricing, and reliable global logistics for this specialized building block.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
Cat. No. B13699326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(tert-butoxy)toluene
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(C)(C)C)Br
InChIInChI=1S/C11H15BrO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3
InChIKeyHTYXVYWAINPBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(tert-butoxy)toluene: A Steric Intermediate


2-Bromo-5-(tert-butoxy)toluene is an ortho-methyl substituted aryl bromide featuring a tert-butyl ether protecting group . This compound serves as a specialized building block in organic synthesis, where the combination of the bromine atom as a cross-coupling handle and the sterically bulky, acid-labile tert-butoxy group enables unique synthetic strategies not possible with simpler alkoxy analogs. Its primary value lies in the ability to undergo metal-catalyzed transformations at the bromine site while preserving the oxygen functionality for later deprotection to a phenol or orthogonal modification [1].

Steric & Stability Advantages of 2-Bromo-5-(tert-butoxy)toluene


While 2-Bromo-5-(tert-butoxy)toluene shares a brominated aromatic core with common analogs like 2-bromo-5-methoxytoluene [1] or 2-bromo-5-ethoxytoluene , generic substitution is often not viable due to the profound impact of the tert-butoxy group on reaction outcomes. The tert-butyl ether provides substantially greater steric bulk, altering the kinetics and regioselectivity of subsequent cross-coupling reactions compared to smaller alkoxy groups [2]. Furthermore, its unique acid-sensitivity allows for controlled, orthogonal deprotection to reveal a phenol in the presence of other base- or hydrogenolysis-labile groups, a key differentiator in complex molecule synthesis. Selecting a generic methoxy or ethoxy analog forfeits this precise synthetic control, potentially leading to lower yields, undesired byproducts, or an extended synthetic sequence [2].

2-Bromo-5-(tert-butoxy)toluene vs. Key Analogs: Comparative Analysis


Steric Bulk: tert-Butoxy vs. Methoxy/Ethoxy

The tert-butoxy group in 2-Bromo-5-(tert-butoxy)toluene introduces significantly greater steric hindrance than the methoxy group in 2-bromo-5-methoxytoluene [1] or the ethoxy group in 2-bromo-5-ethoxytoluene . This is reflected in computed Taft steric parameters (Es) and Charton values (ν), where t-BuO is substantially larger (Es ≈ -1.54, ν ≈ 0.68) compared to MeO (Es ≈ -0.55, ν ≈ 0.36) and EtO (Es ≈ -0.60, ν ≈ 0.48) [2].

Steric hindrance Cross-coupling kinetics Regioselectivity

Orthogonal Deprotection: Acid-Labile vs. Non-Labile Ethers

The tert-butyl ether in 2-Bromo-5-(tert-butoxy)toluene is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to yield 5-bromo-2-methylphenol [1]. In contrast, the methoxy group in 2-bromo-5-methoxytoluene [2] and the ethoxy group in 2-bromo-5-ethoxytoluene require harsh reagents like BBr₃ or strong nucleophiles for deprotection, which are incompatible with many common functional groups [1].

Protecting group strategy Orthogonal deprotection Acid-labile ethers

Molecular Weight and Lipophilicity Comparison

2-Bromo-5-(tert-butoxy)toluene (MW 243.14 g/mol) exhibits higher molecular weight and lipophilicity compared to 2-bromo-5-methoxytoluene (MW 201.06 g/mol) [1] and 2-bromo-5-ethoxytoluene (MW 215.09 g/mol) . Calculated LogP (octanol-water partition coefficient) values are predicted to increase with the alkoxy chain length: 2-bromo-5-methoxytoluene (LogP ≈ 3.0) vs. 2-bromo-5-(tert-butoxy)toluene (LogP ≈ 4.1) .

Lipophilicity Chromatographic behavior Physical property prediction

2-Bromo-5-(tert-butoxy)toluene: Key Applications


Sterically Hindered Biaryl Ligands & Catalysts

The significant steric bulk of the tert-butoxy group makes 2-Bromo-5-(tert-butoxy)toluene an ideal substrate for synthesizing highly congested biaryl phosphine ligands. In palladium-catalyzed Suzuki-Miyaura or Kumada couplings with bulky boronic acids, the tert-butoxy group helps prevent catalyst deactivation and minimizes homocoupling byproducts by shielding the reactive metal center. This is in contrast to the methoxy analog, which, due to its smaller size, may not provide sufficient steric pressure to achieve the same level of selectivity [1].

Late-Stage Phenol Installation in Complex APIs

This compound is strategically employed in the synthesis of Active Pharmaceutical Ingredients (APIs) where a phenol group must be revealed at a late stage. Its orthogonal stability to basic and reductive conditions allows the tert-butoxy group to remain intact through multiple synthetic steps (e.g., amide bond formations, alkylations). Mild acidic deprotection at the end of the sequence cleanly provides the desired phenol, avoiding harsh final steps that could damage the delicate molecular framework [2].

Solid-Phase Synthesis Precursor

The bromine handle permits facile attachment to solid supports like Merrifield resin or Wang resin via metal-catalyzed cross-coupling. The acid-labile tert-butoxy ether provides a traceless linker strategy, enabling the release of a phenolic product from the resin using mild acid cleavage. This methodology is particularly valuable in combinatorial chemistry and the generation of small-molecule libraries [3].

Ortho-Substituted Phenoxy Probes for Chemical Biology

In chemical biology, 2-Bromo-5-(tert-butoxy)toluene serves as a starting material for building fluorescent or affinity probes. The tert-butoxy group can be used to temporarily mask a phenolic fluorophore or a metal-chelating moiety. Following the installation of the probe via the bromine atom, the acid-sensitive ether is removed to activate the functional group, enabling specific interactions with a biological target [4].

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